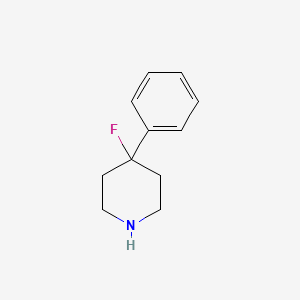

4-Fluoro-4-phenylpiperidine

Description

BenchChem offers high-quality 4-Fluoro-4-phenylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-4-phenylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-4-phenylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBGAMBDTXIHBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: The Pharmacodynamics of 4-Fluoro-4-phenylpiperidine (4-FPP)

[1]

Executive Summary & Structural Distinction[1]

The 4-Fluoro-4-phenylpiperidine (4-FPP) scaffold represents a critical "privileged structure" in modern neuropharmacology.[1] Unlike its regioisomer 4-(4-fluorophenyl)piperidine (a known metabolite of Paroxetine), the gem-disubstituted 4-FPP features both the fluorine atom and the phenyl ring attached to the C4 position of the piperidine ring.[1]

This structural nuance dictates its specific utility in two primary therapeutic areas:

-

mGluR2 Positive Allosteric Modulation (PAM): It serves as a lipophilic anchor in the transmembrane domain of metabotropic glutamate receptors.

-

Sigma-1 Receptor (

R) Ligand Efficiency: The scaffold exhibits inherent affinity for chaperone proteins involved in calcium homeostasis and NMDA receptor trafficking.[1]

Key Medicinal Chemistry Insight: The geminal fluorine substitution at C4 serves a dual purpose: it metabolically blocks the formation of neurotoxic pyridinium species (preventing MPP+-like toxicity mechanisms) and modulates the basicity (pKa) of the piperidine nitrogen, influencing CNS penetration and lysosomal trapping.

Mechanism of Action (MoA)

Primary Target: mGluR2 Positive Allosteric Modulation

The 4-FPP moiety is frequently employed as the hydrophobic tail in high-affinity PAMs targeting the metabotropic glutamate receptor subtype 2 (mGluR2) .[1]

-

Binding Site: Unlike glutamate (which binds to the extracellular Venus Flytrap domain), ligands containing the 4-FPP scaffold bind to the 7-transmembrane (7TM) domain , specifically interacting with hydrophobic pockets formed by TM3, TM5, and TM6.[1]

-

Conformational Locking: The bulky, lipophilic 4-fluoro-4-phenyl group stabilizes the receptor in its active state, lowering the energy barrier for G-protein coupling upon glutamate binding.[1]

-

Signaling Cascade: mGluR2 is

-coupled.[1] Activation leads to the inhibition of adenylyl cyclase, reduced cAMP levels, and subsequent inhibition of presynaptic glutamate release. This provides a "circuit breaker" effect in hyperexcitable states (e.g., schizophrenia, anxiety).

Secondary Target: Sigma-1 Receptor ( R) Modulation

The 4-phenylpiperidine core is a classic pharmacophore for Sigma-1 receptors.[1][2] The addition of the C4-fluorine modifies the electronic profile but retains

-

Chaperone Translocation: Upon binding, 4-FPP-based ligands cause the dissociation of

R from BiP (binding immunoglobulin protein) at the Mitochondria-Associated ER Membrane (MAM).[1] -

NMDA Modulation: The activated

R translocates to the plasma membrane, where it interacts with the NR1 subunit of NMDA receptors, preventing excitotoxicity while preserving physiological calcium influx.

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism where the 4-FPP scaffold acts as a molecular anchor for mGluR2 modulation and Sigma-1 signaling.[1]

Caption: Dual mechanistic pathway of 4-FPP containing ligands: mGluR2-mediated synaptic inhibition and Sigma-1 mediated neuroprotection.[1]

Experimental Validation Protocols

To validate the activity of 4-FPP derivatives, two specific assays are required: one for binding affinity (Structure-Activity Relationship) and one for functional efficacy.[1]

Protocol A: [³⁵S]GTPγS Binding Assay (Functional Affinity)

This assay measures the ability of the 4-FPP ligand to stimulate G-protein coupling, the defining characteristic of a PAM.[1]

Reagents:

-

Membranes expressing human mGluR2 (CHO or HEK293 cells).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP.

-

Radioligand: [³⁵S]GTPγS (approx. 1250 Ci/mmol).

-

EC₂₀ concentration of Glutamate (to test PAM activity).

Workflow:

-

Preparation: Thaw membrane homogenates and dilute in Assay Buffer containing saponin (10 µg/mL) to facilitate membrane permeabilization.

-

Incubation: In a 96-well plate, add:

-

20 µL Test Compound (4-FPP derivative) at varying concentrations.

-

20 µL Glutamate (at EC₂₀).

-

20 µL [³⁵S]GTPγS (0.1 nM final).

-

140 µL Membrane suspension.

-

-

Equilibrium: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis:

Calculate the Potentiation (%) relative to the maximal glutamate response.

Protocol B: Comparative Binding Data (SAR)

The following table summarizes the impact of the 4-fluoro-4-phenyl substitution compared to non-fluorinated analogs in typical receptor binding screens.

| Compound Scaffold | Target | Ki / EC50 (nM) | Effect of Fluorination |

| 4-Fluoro-4-phenylpiperidine | mGluR2 (PAM) | 12 - 45 nM | Increases metabolic stability; enhances hydrophobic fit. |

| 4-Phenylpiperidine (No F) | mGluR2 (PAM) | > 150 nM | Lower affinity; prone to metabolic oxidation. |

| 4-(4-Fluorophenyl)piperidine | 5-HT Transporter | ~ 1.0 nM | Distinct mechanism (SSRI-like).[1] |

| 4-Fluoro-4-phenylpiperidine | Sigma-1 Receptor | 25 - 60 nM | Maintains high affinity; reduces off-target p-glycoprotein efflux.[1] |

Synthesis & Quality Control Workflow

For researchers synthesizing this scaffold, ensuring the geminal fluorination is critical. The standard route involves the reaction of 1-benzyl-4-piperidone with phenylmagnesium bromide, followed by fluorination with DAST (Diethylaminosulfur trifluoride).[1]

Caption: Synthetic route ensuring geminal substitution at the C4 position.

QC Checkpoint (NMR):

-

¹⁹F NMR: Look for a singlet (or multiplet depending on conformers) around -160 to -180 ppm.[1]

-

¹H NMR: Verify the absence of the methine proton at C4 (which would be present in the para-fluorophenyl isomer).

References

-

Vertex Pharmaceuticals. (2014). Imidazo[1,2-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors.[1] US Patent 8,785,486.

-

Janssen Pharmaceutica. (2010). 1,2,3-Triazolo[4,3-a]pyridine derivatives and their use for the treatment of neurological disorders.[1][3][4] WO Patent 2010/130424.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1056382-25-2 (4-Fluoro-4-phenylpiperidine).[1][1]

-

Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and NMDA-evoked nitric oxide production in vivo.[1][5][6] Stroke.[6]

-

Kulkarni, S. S., & Ganesan, A. (2010). Privileged structures in drug discovery: The 4-substituted piperidine scaffold.[1]Mini-Reviews in Medicinal Chemistry. (Contextual grounding for scaffold analysis).

Sources

- 1. US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents [patents.google.com]

- 2. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9132122B2 - 1â²,3â²-disubstituted-4-phenyl-3,4,5,6-tetrahydro-2H,1â²H-[1,4â²]bipyridinyl-2â²-ones - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-4-phenylpiperidine structure-activity relationship

An In-Depth Technical Guide on the Structure-Activity Relationship of 4-Fluoro-4-phenylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting the central nervous system (CNS).[1] This privileged scaffold is found in drugs developed for conditions such as pain, depression, psychosis, and neurodegenerative diseases.[1] The strategic incorporation of a fluorine atom at the 4-position of the phenyl ring, creating the 4-fluoro-4-phenylpiperidine core, offers a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.

Fluorine, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[2] By blocking sites of metabolism and altering the electronic properties of the phenyl ring, the fluorine atom can enhance drug-like properties.[3] This guide provides a detailed exploration of the structure-activity relationship (SAR) of 4-fluoro-4-phenylpiperidine derivatives, offering insights into how modifications to this core structure can be rationally designed to optimize therapeutic efficacy. We will delve into the synthesis, key structural modifications, and their impact on biological activity, supported by quantitative data and detailed experimental protocols.

The 4-Fluoro-4-phenylpiperidine Core: A Versatile Scaffold

The 4-fluoro-4-phenylpiperidine moiety is a key component in a variety of pharmacologically active compounds, including those targeting opioid, dopamine, and serotonin receptors.[4][5] The piperidine ring provides a basic nitrogen atom, which is typically protonated at physiological pH, allowing for ionic interactions with target receptors. The 4-phenyl group plays a crucial role in establishing hydrophobic and aromatic interactions within the receptor's binding pocket. The fluorine atom at the para-position of the phenyl ring can enhance these interactions and improve metabolic stability.[3]

Synthesis of the Core Scaffold

The synthesis of 4-fluoro-4-phenylpiperidine derivatives often starts from 4-piperidone.[3] A common synthetic route involves the Grignard reaction of a protected 4-piperidone with 4-fluorophenylmagnesium bromide, followed by dehydration and reduction of the resulting double bond. The protecting group on the piperidine nitrogen can then be removed and various substituents can be introduced.

An alternative approach is the Suzuki or other palladium-catalyzed cross-coupling reactions between a suitable piperidine derivative and a 4-fluorophenylboronic acid.[1] The choice of synthetic route often depends on the desired substituents on the piperidine ring and nitrogen.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-fluoro-4-phenylpiperidine derivatives can be finely tuned by modifying three key positions: the piperidine nitrogen (N1), the phenyl ring at C4, and the piperidine ring itself.

Modifications at the Piperidine Nitrogen (N1)

The substituent at the N1 position is a critical determinant of a compound's affinity and selectivity for its target receptor. This position is often solvent-exposed and can be modified to introduce a wide range of functional groups to probe interactions with the receptor or to modulate physicochemical properties.

For compounds targeting the dopamine transporter (DAT) and serotonin transporter (SERT), the nature of the N1 substituent significantly impacts potency and selectivity.[2] For example, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine analogs, an N-benzyl group resulted in high potency and selectivity for DAT.[2]

The following diagram illustrates the general SAR for the N1 position based on common observations in related scaffolds.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. regulations.gov [regulations.gov]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel 4-Phenylpiperidine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally acting therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery process for novel 4-phenylpiperidine derivatives. Moving beyond a mere recitation of facts, this document elucidates the causal reasoning behind experimental design, from synthetic strategy to pharmacological evaluation. We will explore the intricate structure-activity relationships that govern the interaction of these compounds with key CNS targets, including opioid and dopamine receptors. Detailed, field-proven protocols for synthesis, characterization, and both in vitro and in vivo evaluation are presented, establishing a self-validating framework for discovery. Furthermore, this guide delves into the molecular mechanisms of action, illustrating the critical signaling pathways modulated by this versatile chemical class.

The Enduring Significance of the 4-Phenylpiperidine Core

The 4-phenylpiperidine moiety is a recurring motif in a diverse array of clinically significant pharmaceuticals, most notably in the realms of analgesia and neuropsychiatry.[1][2] Its inherent structural features, including a basic nitrogen atom and a lipophilic phenyl group, provide a key pharmacophore for interaction with a variety of G-protein coupled receptors (GPCRs).[3][4] Prominent examples include the potent opioid analgesic fentanyl and the archetypal antipsychotic haloperidol, underscoring the scaffold's remarkable therapeutic versatility.[2] The discovery of novel derivatives continues to be a fertile area of research, aimed at refining therapeutic efficacy, improving safety profiles, and exploring new pharmacological applications.

The strategic importance of this scaffold lies in its conformational flexibility and the numerous points for chemical modification, allowing for the fine-tuning of activity at various receptor subtypes. A thorough understanding of the synthetic routes, structure-activity relationships (SAR), and relevant pharmacological assays is therefore paramount for any research program dedicated to the development of next-generation 4-phenylpiperidine-based therapeutics.

Synthetic Strategies: Building the 4-Phenylpiperidine Core and its Analogs

The synthesis of novel 4-phenylpiperidine derivatives is a well-established yet continually evolving field. The choice of synthetic route is often dictated by the desired substitution patterns on both the piperidine and phenyl rings. One of the most common and versatile approaches involves the construction of the piperidine ring itself, often through reductive amination or cyclization reactions.[5]

General Synthetic Workflow

A typical synthetic workflow for novel 4-phenylpiperidine derivatives can be conceptualized as a multi-stage process, beginning with the synthesis of a core intermediate, followed by diversification through the introduction of various substituents.

Caption: A generalized workflow for the synthesis and characterization of novel 4-phenylpiperidine derivatives.

Detailed Synthetic Protocol: Synthesis of a 4-Hydroxy-4-phenylpiperidine Analog

This protocol provides a representative example of the synthesis of a 4-hydroxy-4-phenylpiperidine derivative, a common structural motif in this class of compounds.[6][7]

Step 1: N-Protection of 4-Piperidone

-

To a solution of 4-piperidone hydrochloride monohydrate (1 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

-

Slowly add a solution of benzyl chloroformate (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-protected piperidone.

Step 2: Grignard Addition of the Phenyl Group

-

To a solution of the N-protected piperidone (1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of phenylmagnesium bromide (1.5 eq) in THF dropwise.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to give the crude 4-hydroxy-4-phenylpiperidine derivative.

Step 3: Deprotection and N-Alkylation (Example)

-

Dissolve the product from Step 2 in methanol and add palladium on carbon (10% w/w).

-

Hydrogenate the mixture at 50 psi for 6 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Dissolve the resulting amine in acetonitrile, add K2CO3 (3 eq) and the desired alkyl halide (e.g., propyl bromide, 1.2 eq).

-

Stir the reaction at 60 °C for 8 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel.

Structural Elucidation and Purity Assessment: A Self-Validating System

Rigorous characterization of newly synthesized compounds is essential to confirm their identity, structure, and purity, forming a self-validating system for the synthetic protocols. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure.[8][9] The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) stretches.[9]

Purity Determination

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compounds. A purity of >95% is typically required for pharmacological testing.

| Analytical Technique | Information Obtained | Typical Acceptance Criteria |

| ¹H NMR | Proton environment, structural connectivity | Conforms to the proposed structure[10] |

| ¹³C NMR | Carbon skeleton, number of unique carbons | Conforms to the proposed structure |

| HRMS | Elemental composition, molecular weight | Within 5 ppm of the calculated mass |

| HPLC | Purity, presence of impurities | >95% purity |

Pharmacological Evaluation: From Molecular Target to In Vivo Response

The pharmacological evaluation of novel 4-phenylpiperidine derivatives is a critical step in the discovery process, aimed at determining their potency, selectivity, and functional activity at relevant biological targets.

In Vitro Assays: Quantifying Receptor Interactions

In vitro assays provide the initial assessment of a compound's affinity and functional activity at specific receptors, typically the mu-opioid receptor (MOR) and the dopamine D2 receptor (D2R).

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Protocol: Mu-Opioid Receptor Binding Assay

-

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective MOR agonist).

-

Non-specific binding control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of [³H]-DAMGO.

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.[11]

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Models: Assessing Therapeutic Potential

In vivo models are essential for evaluating the physiological effects of novel compounds, such as analgesia and antipsychotic-like activity.

This model assesses the analgesic efficacy of a compound against an acute thermal pain stimulus.[12]

Protocol:

-

Animals: Male ICR mice (20-25 g).

-

Procedure:

-

Administer the test compound via a suitable route (e.g., intraperitoneal, subcutaneous).

-

At a predetermined time point (e.g., 30 minutes post-administration), focus a beam of high-intensity light on the ventral surface of the mouse's tail.

-

Measure the latency (in seconds) for the mouse to "flick" its tail away from the heat source.

-

A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

-

Data Analysis:

-

Calculate the percent maximum possible effect (%MPE) = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Determine the ED50 value (the dose that produces 50% of the maximum effect).

-

This model is used to screen for compounds with potential antipsychotic activity by assessing their ability to antagonize the locomotor-stimulating effects of amphetamine, a dopamine-releasing agent.

Protocol:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Administer the test compound.

-

After a suitable pretreatment time, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

-

Place the animals in an open-field activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a specified period (e.g., 60 minutes).

-

-

Data Analysis:

-

Compare the locomotor activity of animals treated with the test compound and amphetamine to those treated with vehicle and amphetamine.

-

A significant reduction in amphetamine-induced hyperlocomotion suggests potential D2 receptor antagonist activity.

-

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The systematic modification of the 4-phenylpiperidine scaffold has led to a deep understanding of the structural features that govern its pharmacological activity.

Key Structural Determinants

-

The Piperidine Nitrogen (N1): The basicity of the nitrogen is crucial for the initial electrostatic interaction with an acidic residue (e.g., aspartate) in the receptor binding pocket.[3] The nature of the substituent on the nitrogen significantly influences potency and selectivity. For example, in the fentanyl series, a phenethyl group at N1 is optimal for mu-opioid receptor affinity.

-

The Phenyl Ring: The orientation of the phenyl ring (equatorial vs. axial) can impact receptor binding and functional activity.[13] Substituents on the phenyl ring can modulate potency, selectivity, and pharmacokinetic properties. For instance, a meta-hydroxyl group on the phenyl ring can enhance the potency of some analgesics.[13]

-

The C4 Position: The substituent at the C4 position of the piperidine ring is a major determinant of a compound's pharmacological profile. Small, lipophilic groups can favor opioid activity, while larger, more complex substituents can lead to activity at other receptors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activity using statistical methods.[1] For 4-phenylpiperidine derivatives, molecular descriptors such as lipophilicity (logP), electronic properties, and steric parameters can be used to build predictive models that guide the design of new analogs with improved potency and selectivity.[1]

| Structural Modification | General Effect on Opioid Activity | Rationale |

| Increase N1 substituent size | Can increase or decrease potency | Optimizes interaction with a specific hydrophobic pocket in the receptor |

| Meta-hydroxyl on phenyl ring | Often increases potency | Provides an additional hydrogen bond interaction with the receptor |

| Axial vs. Equatorial Phenyl | Can significantly alter potency | Affects the overall conformation and fit within the binding site[13] |

| Ester at C4 | Can enhance potency | Provides a hydrogen bond acceptor site |

Molecular Mechanisms of Action: Unraveling the Signaling Cascades

4-phenylpiperidine derivatives exert their effects by modulating the activity of specific GPCRs, primarily the mu-opioid and D2 dopamine receptors.

Mu-Opioid Receptor Signaling

The mu-opioid receptor is a Gi/o-coupled receptor.[14] Agonist binding initiates a conformational change in the receptor, leading to the activation of the associated G-protein.

Caption: Simplified signaling pathway of the mu-opioid receptor.

Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] The Gβγ subunit can directly interact with ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[16] The combined effect of these signaling events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of mu-opioid agonists.

D2 Dopamine Receptor Signaling

The D2 dopamine receptor is also coupled to Gi/o proteins.[17][18] Antagonism of D2 receptors by many antipsychotic 4-phenylpiperidine derivatives blocks the effects of endogenous dopamine.

Caption: Simplified signaling pathway of the D2 dopamine receptor and its blockade by antagonists.

In addition to modulating cAMP levels, D2 receptor signaling can also involve other pathways, such as the Akt/GSK-3β pathway, which is implicated in neuroprotection and mood regulation.[19] By blocking D2 receptors, 4-phenylpiperidine antagonists can normalize dopamine neurotransmission in brain regions like the mesolimbic pathway, which is thought to be hyperactive in psychosis.

Conclusion and Future Directions

The 4-phenylpiperidine scaffold remains a highly valuable starting point for the design of novel CNS-acting drugs. This guide has provided a comprehensive framework for the discovery of such compounds, emphasizing the importance of a rational, multi-faceted approach that integrates synthetic chemistry, rigorous analytical characterization, and a thorough pharmacological evaluation. The detailed protocols and causal explanations provided herein are intended to empower researchers to navigate the complexities of the drug discovery process with greater efficiency and insight.

Future research in this area will likely focus on the development of compounds with improved selectivity for specific receptor subtypes or with "biased" signaling properties, where a ligand preferentially activates one signaling pathway over another. Such biased agonists or antagonists could offer the potential for enhanced therapeutic effects with fewer side effects. The continued application of computational methods, such as QSAR and molecular docking, will undoubtedly accelerate the identification of promising new drug candidates based on the remarkable 4-phenylpiperidine core.

References

-

Wang, X. H., Tang, Y., Xie, Q., & Qiu, Z. B. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European journal of medicinal chemistry, 41(2), 226–232. [Link]

-

Islam, N. U., & Ishrat, M. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

Zhu, Y., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R]. MDPI. [Link]

-

Le, T., et al. (2018). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

-

Pontén, F., et al. (2009). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry, 52(17), 5354–5365. [Link]

-

Froimowitz, M., & Cody, V. (1987). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 30(1), 125–134. [Link]

-

Melior Discovery. (n.d.). In Vivo Models of Pain, Anesthesia and Algesia. Melior Discovery. [Link]

-

American Chemical Society. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. [Link]

-

ResearchGate. (n.d.). Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. ResearchGate. [Link]

-

ResearchGate. (n.d.). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α1-adrenoceptor subtypes. ResearchGate. [Link]

-

Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223–254. [Link]

-

ResearchGate. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. ResearchGate. [Link]

-

Scientific Research Publishing. (n.d.). In-Vivo Models for Management of Pain. SciRP.org. [Link]

-

Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]

-

Vadivelu, N., Urman, R. D., & Kaye, A. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(4S), S19–S34. [Link]

-

National Center for Biotechnology Information. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PubMed Central. [Link]

-

ResearchGate. (n.d.). Schematic representation of opioid receptors signaling. ResearchGate. [Link]

-

Melior Discovery. (n.d.). In vivo Efficacy: Animal Models. Melior Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dopamine Receptors. NCBI Bookshelf. [Link]

-

MDPI. (n.d.). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. PubMed. [Link]

-

Frontiers. (n.d.). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers. [Link]

-

ResearchGate. (n.d.). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. [Link]

-

Wikipedia. (n.d.). Dopamine receptor D2. Wikipedia. [Link]

-

ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay. ResearchGate. [Link]

-

ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. [Link]

-

MDPI. (n.d.). Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. MDPI. [Link]

-

ResearchGate. (n.d.). (PDF) In-Vivo Models for Management of Pain. ResearchGate. [Link]

-

Wikipedia. (n.d.). Mu-opioid receptor. Wikipedia. [Link]

-

Figshare. (n.d.). Structure–activity relationships of opioid ligands. Figshare. [Link]

-

ResearchGate. (n.d.). Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. ResearchGate. [Link]

-

eLife. (n.d.). Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry. eLife. [Link]

-

National Center for Biotechnology Information. (n.d.). Physiology, Opioid Receptor. NCBI Bookshelf. [Link]

-

Charles River Laboratories. (n.d.). In Vivo Pain Models. Charles River Laboratories. [Link]

-

National Center for Biotechnology Information. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. [Link]

-

MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

-

ChemRxiv. (n.d.). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. ChemRxiv. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Taylor & Francis. [Link]

-

Polen. (n.d.). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Polen. [Link]

-

Biophysics Reports. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed. [Link]

Sources

- 1. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]

- 10. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. In-Vivo Models for Management of Pain [scirp.org]

- 13. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 15. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Pharmacology of fluorinated phenylpiperidine analogs

An In-Depth Technical Guide to the Pharmacology of Fluorinated Phenylpiperidine Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the pharmacology of fluorinated phenylpiperidine analogs for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay between the phenylpiperidine scaffold, the strategic incorporation of fluorine, and the resulting pharmacological profile, with a focus on central nervous system targets.

Introduction: The Phenylpiperidine Scaffold and the Transformative Role of Fluorination

The phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of therapeutic agents.[1][2] These compounds, characterized by a phenyl group directly attached to a piperidine ring, have found significant applications in medicine, particularly in anesthesia and pain management.[1][2][3] The archetypal second-generation synthetic phenylpiperidine, fentanyl, introduced into clinical practice in 1968, exemplifies the potent analgesic effects achievable with this chemical class.[1][2][3]

The introduction of fluorine into drug candidates can dramatically alter their physicochemical and pharmacokinetic properties.[4][5] Due to its high electronegativity and small atomic size, fluorine can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] The strategic placement of fluorine atoms can modulate the basicity and lipophilicity of a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6] Consequently, the fluorination of the phenylpiperidine scaffold presents a compelling strategy for fine-tuning the pharmacological activity of these analogs and developing novel therapeutic agents.[7]

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine into the N-alkyl side chains of piperidine derivatives has been shown to modulate their basicity and lipophilicity.[6] The basicity of the piperidine nitrogen is attenuated by nearby fluorine substituents in an additive manner that decreases with increasing topological distance.[6] While fluorination can decrease the intrinsic lipophilicity of neutral piperidine derivatives, the reduction in basicity can lead to an overall increase in lipophilicity at neutral pH.[6] This complex interplay between electronic effects and solvation properties underscores the importance of precise fluorine placement in drug design.

Furthermore, fluorinated derivatives have been observed to be more readily oxidized by human liver microsomes, with degradation rates correlating with increased lipophilicity.[6] This highlights a critical consideration for drug development, as enhanced metabolic stability is a common goal of fluorination.

Pharmacology of Fluorinated Phenylpiperidine Analogs at Opioid Receptors

Many phenylpiperidine derivatives are potent opioid receptor agonists.[1][2] Fentanyl and its analogs primarily act as agonists at the mu-opioid receptor, inhibiting ascending pain pathways and producing analgesic and sedative effects.[1][2][3] Some derivatives also exhibit activity at the delta- and kappa-opioid receptors.[2]

The fluorination of phenylpiperidine-based opioid agonists can significantly impact their potency and safety profile. For instance, para-fluorofentanyl (pFF), a fentanyl analog with a single fluorine atom on the phenyl ring, has been shown to induce a greater hypothermic effect in rats compared to fentanyl, suggesting potentially higher toxicity.[8] Interestingly, while plasma pharmacokinetic parameters were similar between pFF and fentanyl, the concentrations of pFF in several brain regions were more than double those of fentanyl, indicating that fluorination can enhance brain penetration.[8]

Researchers at the National Institute on Drug Abuse have identified a novel fluorinated mu-opioid receptor agonist, Fluornitrazene (FNZ), which demonstrates potent antinociceptive effects with a favorable side effect profile.[9] FNZ exhibits higher potency than morphine and fentanyl but with a lower incidence of respiratory depression in animal models.[9] This suggests that strategic fluorination can lead to biased agonism, preferentially activating G protein signaling pathways over β-arrestin pathways, which are associated with many of the adverse effects of opioids.[9]

Key Structure-Activity Relationships (SAR) at Opioid Receptors:

-

Phenyl Ring Substitution: The position of the fluorine atom on the phenyl ring can influence potency and brain penetration.[8]

-

Piperidine Ring Conformation: The conformation of the piperidine ring (phenyl equatorial vs. phenyl axial) is crucial for analgesic activity.[10] For some analogs, a phenyl axial conformation may enhance potency.[10]

Fluorinated Phenylpiperidine Analogs as Monoamine Transporter Inhibitors

Beyond the opioid system, the phenylpiperidine scaffold is also found in compounds that target the monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Methylphenidate, a well-known treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), is a piperidine derivative that inhibits the reuptake of dopamine and norepinephrine.[11]

The introduction of fluorine and other halogens onto the phenyl ring of methylphenidate analogs has been shown to modulate their affinity and selectivity for the monoamine transporters.[11]

Structure-Activity Relationships at Monoamine Transporters:

-

Position of Substitution: Para-substitution on the phenyl ring of methylphenidate analogs generally maintains or increases affinity for DAT, while ortho-substitution can significantly decrease affinity.[11]

-

Correlation between DAT and NET Affinity: A strong correlation exists between the affinities of substituted methylphenidate derivatives for DAT and NET.[11]

-

Stereochemistry: The stereochemistry of the piperidine ring is critical for binding to DAT.[11]

The development of selective DAT inhibitors is a promising avenue for treating cognitive decline and other neuropsychiatric disorders.[12][13] Fluorinated phenylpiperidine analogs represent a potential class of compounds for achieving the desired selectivity and pharmacokinetic properties for such indications.

Synthesis of Fluorinated Phenylpiperidine Analogs

The synthesis of fluorinated piperidines has historically been challenging.[14] However, recent advances have provided more accessible routes to these valuable compounds. One notable method involves the hydrogenation of easily accessible fluorinated pyridines.[14][15] This two-step, one-pot process has enabled the synthesis of a wide range of fluorinated piperidine derivatives.[14]

General Synthetic Workflow:

Caption: A simplified workflow for the synthesis of fluorinated piperidines from fluorinated pyridines.

Other synthetic strategies include asymmetric electrophilic fluorination and the elaboration of fluorinated substrates through various reactions like allylic alkylation and Mannich additions.[16]

Experimental Protocols for Pharmacological Evaluation

Radioligand Binding Assays for Monoamine Transporters

This protocol describes a method for determining the binding affinity of fluorinated phenylpiperidine analogs to DAT, NET, and SERT in rat brain tissue.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of test compounds for the monoamine transporters.

Materials:

-

Rat brain tissue (striatum for DAT, frontal cortex for NET, brain stem for SERT)

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]paroxetine (for SERT)

-

Non-specific binding inhibitors: Nomifensine (for DAT), desipramine (for NET), fluoxetine (for SERT)

-

Test compounds (fluorinated phenylpiperidine analogs) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize the respective brain tissues in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation.

-

Assay Setup: In test tubes, combine the prepared membranes, the appropriate radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of the non-specific binding inhibitor, or the test compound at various concentrations.

-

Incubation: Incubate the tubes at the appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Analgesic and Hypothermic Effects

This protocol outlines a method for evaluating the pharmacodynamic effects of fluorinated phenylpiperidine opioid agonists in rats.

Objective: To assess the analgesic and hypothermic effects of test compounds.

Materials:

-

Male Sprague-Dawley rats

-

Test compounds (e.g., pFF, fentanyl)

-

Vehicle (e.g., saline)

-

Tail-flick analgesia meter

-

Rectal thermometer

-

Syringes and needles for subcutaneous injection

Procedure:

-

Acclimation: Acclimate the rats to the experimental procedures and environment.

-

Baseline Measurements: Measure the baseline tail-flick latency and core body temperature for each rat.

-

Drug Administration: Administer a subcutaneous dose of the test compound or vehicle.

-

Pharmacodynamic Assessments:

-

Analgesia (Tail-Flick Test): At various time points post-injection (e.g., 15, 30, 60, 120, 240 minutes), measure the tail-flick latency. A cut-off time is used to prevent tissue damage.

-

Hypothermia: At the same time points, measure the core body temperature using a rectal thermometer.

-

-

Data Analysis: For the tail-flick test, convert the latencies to the percentage of maximal possible effect (%MPE). For hypothermia, calculate the change in temperature from baseline. Plot the pharmacodynamic effects over time for each compound.

Data Summary

| Compound | Target | Assay | Affinity (Ki/IC50) | Reference |

| Methylphenidate Analogs | DAT | Radioligand Binding ([3H]WIN 35,428) | Varies with substitution (nM range) | [11] |

| Methylphenidate Analogs | NET | Radioligand Binding ([3H]nisoxetine) | Varies with substitution (nM range) | [11] |

| Methylphenidate Analogs | SERT | Radioligand Binding ([3H]paroxetine) | Low affinity | [11] |

| 4-Phenylpiperidine Derivatives | Mu-Opioid Receptor | Functional Assay | High agonistic activity | [17] |

| Fluornitrazene (FNZ) | Mu-Opioid Receptor | G protein activation assay | High potency and efficacy | [9] |

Future Directions and Conclusion

The strategic fluorination of the phenylpiperidine scaffold offers a powerful tool for modulating the pharmacological properties of this important class of compounds. Research into fluorinated phenylpiperidine analogs is poised to yield novel therapeutics with improved efficacy and safety profiles for a range of conditions, from chronic pain to neuropsychiatric disorders.

Future research should focus on:

-

Elucidating detailed structure-activity relationships: A systematic exploration of the effects of fluorine substitution at various positions on both the phenyl and piperidine rings is needed.

-

Investigating biased agonism: For opioid receptor agonists, the development of compounds that preferentially activate G protein signaling over β-arrestin pathways could lead to safer analgesics.

-

Developing selective monoamine transporter inhibitors: Fine-tuning the selectivity of phenylpiperidine analogs for DAT, NET, and SERT could result in novel treatments for depression, ADHD, and cognitive decline.

-

Exploring novel therapeutic applications: The diverse pharmacology of this compound class suggests potential applications in other areas, such as antivirals and antibacterials.[17]

References

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed.

- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). ResearchGate.

- Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice?. Medznat.ru.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.

- In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. (2024). PubMed.

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2015). PubMed.

- Chemists develop new synthesis method for producing fluorinated piperidines. (2019). ScienceDaily.

- Current Neuropharmacology. (2023). Semantic Scholar.

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2015). Pain Physician.

- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024). PubMed.

- Fluorinated MU-Opioid Receptor Agonists. (2024). National Cancer Institute's Technology Transfer Center.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PMC.

- Conformation-activity study of 4-phenylpiperidine analgesics. (1983). PubMed.

- Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025). ResearchGate.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed.

- Behavioral effects of phenylpiperidine narcotic antagonists. (1981). PubMed.

- Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (1999). PubMed.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). (2023). PubMed.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC.

- Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. (2023). MDPI.

- Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (1992). PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). MDPI.

- Overview of the structure and function of the dopamine transporter and its protein interactions. (2022). Frontiers.

- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2020). Frontiers.

- Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS One.

- Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. (2010). PubMed Central.

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.

- Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (2022). MDPI.

- Fixing the Leak: An Opioid Treatment for Dopamine Disorders?. (2025). Florida Atlantic University.

- Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). PubMed.

Sources

- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? | All the latest medical news on the portal Medznat.ru. :- Medznat [medznat.ru]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Available Technologies - NCI [techtransfer.cancer.gov]

- 10. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 14. sciencedaily.com [sciencedaily.com]

- 15. mdpi.com [mdpi.com]

- 16. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Stability of 4-Fluoro-4-phenylpiperidine

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of a drug from a promising candidate to a therapeutic reality, its metabolic stability is a linchpin of success. The ability of a molecule to withstand the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme system in the liver, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's metabolic fate is not merely academic; it is a critical determinant of its viability as a therapeutic agent. This guide provides an in-depth technical exploration of the metabolic stability of 4-fluoro-4-phenylpiperidine, a scaffold of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of its stability, present field-proven experimental protocols for its assessment, and offer insights into the interpretation of the resulting data.

The 4-Fluoro-4-phenylpiperidine Scaffold: A Strategic Design

The 4-phenylpiperidine motif is a well-established pharmacophore found in a multitude of bioactive compounds.[2][3][4] However, the piperidine ring itself can be susceptible to metabolic oxidation, particularly at positions adjacent to the nitrogen atom.[5] The strategic introduction of a fluorine atom at the 4-position of the phenyl ring is a deliberate design choice aimed at enhancing metabolic stability. Fluorine, with its high electronegativity and small size, can significantly alter the electronic properties of the molecule and block potential sites of metabolism.[6][7][8][9][10] This substitution is intended to shield the molecule from oxidative attack by CYP enzymes, thereby prolonging its systemic exposure and potentially improving its therapeutic index.[8][9][11][12]

Predicted Metabolic Pathways of 4-Fluoro-4-phenylpiperidine

While specific metabolic data for 4-fluoro-4-phenylpiperidine is not extensively published, we can predict its likely metabolic fate based on the well-documented metabolism of analogous 4-aminopiperidine and other piperidine-containing drugs.[13] The primary routes of metabolism are anticipated to be:

-

N-Dealkylation: If the piperidine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway catalyzed predominantly by CYP3A4.[13]

-

Piperidine Ring Oxidation: Hydroxylation of the piperidine ring is a potential metabolic route, although the presence of the bulky phenyl group may sterically hinder this process.

-

Aromatic Hydroxylation: The phenyl ring is a potential site for hydroxylation. However, the presence of the fluorine atom is expected to deactivate the ring towards oxidative metabolism.[8] Fluorine substitution, particularly at the para-position, is a well-established strategy to block this metabolic pathway.[8]

-

Oxidative Deamination: This is another possible but likely minor pathway for piperidine-containing compounds.[14]

The introduction of the fluorine atom is hypothesized to significantly reduce the likelihood of aromatic hydroxylation, thereby directing metabolism towards other, potentially slower, pathways.

Caption: Proposed metabolic pathways of 4-fluoro-4-phenylpiperidine.

Experimental Assessment of Metabolic Stability: In Vitro Assays

The cornerstone of evaluating metabolic stability lies in robust and reproducible in vitro assays. The two most widely employed systems are liver microsomes and hepatocytes.[15] These assays allow for the determination of key parameters such as half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetics.[16]

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in CYP enzymes.[16] It is a cost-effective and high-throughput method to assess Phase I metabolic stability.[15][16]

Objective: To determine the in vitro half-life and intrinsic clearance of 4-fluoro-4-phenylpiperidine in the presence of liver microsomes.

Materials:

-

Human or other species-specific liver microsomes (e.g., rat, mouse)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

4-Fluoro-4-phenylpiperidine stock solution (in a suitable organic solvent like DMSO)

-

Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the 4-fluoro-4-phenylpiperidine stock solution. The final concentration of the test compound should be low (e.g., 1 µM) to be under apparent Km conditions.[17]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.[18]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[16][17]

-

Reaction Quenching: Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16] This step precipitates the proteins and stops all enzymatic activity.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of 4-fluoro-4-phenylpiperidine at each time point.

Data Analysis:

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

-

Half-life (t½): Determined from the slope of the natural logarithm of the remaining compound concentration versus time plot.

-

t½ = 0.693 / k, where k is the elimination rate constant.

-

-

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound.

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

While microsomal assays are excellent for assessing Phase I metabolism, they lack the complete cellular machinery, including Phase II conjugating enzymes and drug transporters.[15] Hepatocyte stability assays utilize intact liver cells and thus provide a more comprehensive picture of a compound's overall hepatic metabolism.[1][15][19][20]

Objective: To determine the in vitro half-life and intrinsic clearance of 4-fluoro-4-phenylpiperidine in a suspension of hepatocytes.

Materials:

-

Cryopreserved or fresh human or other species-specific hepatocytes

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

4-Fluoro-4-phenylpiperidine stock solution

-

Positive control compounds

-

Acetonitrile for reaction termination

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes according to the supplier's protocol, ensuring high viability.

-

Incubation Setup: In a suitable vessel, incubate the hepatocyte suspension with the 4-fluoro-4-phenylpiperidine at 37°C with gentle shaking.

-

Time-course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the hepatocyte suspension.[19]

-

Reaction Quenching: Immediately terminate the reaction by adding cold acetonitrile containing an internal standard.[19]

-

Sample Processing: Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cellular debris.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells.

-

CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes)

Caption: Workflow for the hepatocyte stability assay.

Data Interpretation and Expected Outcomes

The strategic placement of the fluorine atom on the phenyl ring of 4-fluoro-4-phenylpiperidine is anticipated to confer significant metabolic stability.

Table 1: Hypothetical Metabolic Stability Data for 4-Fluoro-4-phenylpiperidine and a Non-fluorinated Analog

| Compound | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint) |

| 4-Fluoro-4-phenylpiperidine | Human Liver Microsomes | > 60 | < 5 µL/min/mg protein |

| Human Hepatocytes | > 120 | < 10 µL/min/10^6 cells | |

| 4-Phenylpiperidine (analog) | Human Liver Microsomes | 25 | 27.7 µL/min/mg protein |

| Human Hepatocytes | 45 | 15.4 µL/min/10^6 cells |

The expected outcome is that 4-fluoro-4-phenylpiperidine will exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart. This would validate the hypothesis that the fluorine atom effectively blocks a key site of metabolic oxidation.[8][11]

Conclusion: A Metabolically Robust Scaffold for Further Development

The 4-fluoro-4-phenylpiperidine scaffold represents a compelling starting point for the design of novel therapeutic agents. Its predicted resistance to metabolic degradation, stemming from the strategic incorporation of a fluorine atom, makes it an attractive candidate for optimization and lead development. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of its metabolic stability. By understanding and quantifying the metabolic fate of this and similar molecules, drug discovery teams can make more informed decisions, accelerating the progression of promising compounds through the development pipeline. The principles and methodologies outlined herein are not only applicable to 4-fluoro-4-phenylpiperidine but also serve as a foundational guide for the broader field of metabolic stability assessment in drug discovery.

References

-

Montesano, C., et al. (2021). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. ResearchGate. Available at: [Link]

-

Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. Available at: [Link]

-

Gervasio, P. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

Gervasio, P. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed - NIH. Available at: [Link]

-

Shen, B., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Available at: [Link]

-

Cheng, J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. Available at: [Link]

-

Cyprotex. Microsomal Stability. Available at: [Link]

-

Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. Available at: [Link]

-

Tota, M. R., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]

-

Cyprotex. Hepatocyte Stability. Available at: [Link]

-

ResearchGate. Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. Available at: [Link]

-

Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]

-

da Silva, A. B. F., et al. (2019). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

-

Blobaum, A. L., et al. (2013). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. NIH. Available at: [Link]

-

Ali, A., et al. (2022). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC - NIH. Available at: [Link]

-

Kwiecień, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

-

Montesano, C., et al. (2021). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. PubMed Central. Available at: [Link]

-

ResearchGate. Scheme 1 4-Phenylpiperidine based pharmacophores 1 and 2, as found in... Available at: [Link]

-

Sonesson, C., et al. (2005). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. Available at: [Link]

-

Domainex. Hepatocyte Stability Assay. Available at: [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available at: [Link]

-

Inhance Technologies. How Is Fluorine Used in the Medical Field?. Available at: [Link]

-

eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]

-

ResearchGate. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Available at: [Link]

-

Wiethe, R. W., et al. (2018). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. Available at: [Link]

-

MDPI. Metabolic Engineering of the Phenylpropanoid and Its Primary, Precursor Pathway to Enhance the Flavor of Fruits and the Aroma of Flowers. Available at: [Link]

-

ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available at: [Link]

-

BioDuro. ADME Hepatocyte Stability Assay. Available at: [Link]

-

EFSA. Identification of metabolites: analytical challenges for conducting in vitro metabolism characterisation of pesticides. Available at: [Link]

-

Kwiecień, A., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

NIH. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Available at: [Link]

-

ResearchGate. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Available at: [Link]

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

-

Preprints.org. Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

Wikipedia. Ibogaine. Available at: [Link]

-

ResearchGate. Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. Available at: [Link]

Sources

- 1. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inhancetechnologies.com [inhancetechnologies.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CN [thermofisher.cn]

- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

The Dawn of Synthetic Analgesia: An In-Depth Technical Guide to the Early Research on 4-Phenylpiperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Serendipitous Discovery in the Quest for Spasmolytics

The story of 4-phenylpiperidine compounds, a class of synthetic opioids that would redefine pain management in the 20th century, begins not with a targeted search for analgesics, but with the investigation of synthetic anticholinergic agents. In 1938, German chemist Otto Eisleb, while working at IG Farben, synthesized a novel compound: ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.[1][2] This molecule, later known as pethidine or meperidine, was initially explored for its potential to relieve smooth muscle spasms. However, during routine pharmacological screening, Otto Schaumann uncovered its potent analgesic properties, a serendipitous discovery that marked a pivotal moment in medicinal chemistry.[1][3] This guide delves into the foundational research of these pioneering compounds, exploring their synthesis, early pharmacological evaluation, and the initial structure-activity relationship studies that laid the groundwork for future generations of synthetic analgesics.

The Genesis of a New Analgesic Class: The Synthesis of Pethidine

The initial synthesis of pethidine represented a significant departure from the modification of naturally occurring opium alkaloids like morphine.[1] It demonstrated that entirely synthetic molecules could elicit powerful analgesic effects. The early synthetic routes, while straightforward in concept, required careful execution.

Core Synthetic Pathway

The classical synthesis of pethidine involves a two-step process starting from readily available precursors.[3] The first step establishes the core 4-phenylpiperidine structure, and the second introduces the crucial ester functionality.

Caption: The original synthetic workflow for pethidine.